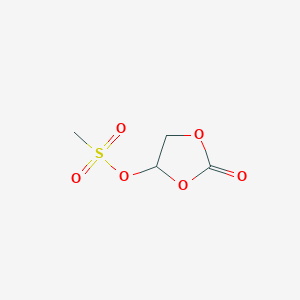

2-oxo-1,3-dioxolan-4-ylmethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICWFTYESQRFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Synthetic Methodologies

In the landscape of modern organic synthesis, the demand for efficient and selective methods for the construction of intricate molecular architectures is ever-present. 2-oxo-1,3-dioxolan-4-ylmethanesulfonate emerges as a valuable tool in this context, primarily serving as an electrophilic building block. Its structure incorporates two key functionalities: a 1,3-dioxolan-2-one ring and a methanesulfonate (B1217627) group. This combination allows for sequential or tandem reactions, where the inherent reactivity of each moiety can be strategically exploited to introduce specific functionalities into a target molecule.

The compound is particularly relevant in the synthesis of polyfunctionalized acyclic and heterocyclic systems. Its utility is rooted in its ability to act as a precursor to a chiral C3 synthon, with the stereochemistry at the 4-position of the dioxolanone ring being transferable to the final product. This characteristic is of paramount importance in asymmetric synthesis, where the precise control of stereochemistry is crucial for the biological activity of the target molecules.

Significance of the 1,3 Dioxolan 2 One Scaffold in Chemical Transformations

The 1,3-dioxolan-2-one, or cyclic carbonate, scaffold is a cornerstone of this reagent's utility. This five-membered ring system is not merely a passive spectator in chemical transformations but an active participant that influences the reactivity of the molecule and can be readily transformed into other functional groups.

The cyclic carbonate moiety is known to undergo a variety of ring-opening reactions with a diverse range of nucleophiles, including amines, alcohols, and carbanions. These reactions are often regioselective, with the nucleophile preferentially attacking the C5 position, leading to the formation of valuable 1,2-difunctionalized products such as amino alcohols and diols. The carbonate itself can be considered a protected form of a 1,2-diol, which can be unveiled under specific conditions.

Furthermore, the 1,3-dioxolan-2-one ring can influence the stereochemical outcome of reactions at adjacent centers. The rigid, cyclic nature of the scaffold can direct the approach of incoming reagents, leading to high levels of diastereoselectivity. This stereodirecting effect is a powerful tool in the synthesis of natural products and pharmaceuticals, where precise control over the three-dimensional arrangement of atoms is essential.

Role of the Methanesulfonate Moiety As a Strategic Leaving Group

Appended to the 1,3-dioxolan-2-one scaffold via a methylene (B1212753) linker is the methanesulfonate (B1217627) group, commonly referred to as a mesylate. The mesylate group is one of the most effective leaving groups in nucleophilic substitution reactions. researchgate.netbldpharm.com Its effectiveness stems from the ability of the sulfonate group to stabilize the negative charge that develops as the leaving group departs. This is due to the strong electron-withdrawing nature of the three oxygen atoms and the delocalization of the negative charge through resonance.

The presence of the methanesulfonate group transforms the otherwise unreactive C-O bond of the hydroxymethyl precursor into a highly reactive electrophilic center. This allows for the facile displacement of the mesylate by a wide array of nucleophiles, including halides, azides, cyanides, and various carbon nucleophiles. This versatility makes 2-oxo-1,3-dioxolan-4-ylmethanesulfonate an excellent precursor for introducing a variety of functional groups at this position.

The strategic placement of this excellent leaving group adjacent to the dioxolanone ring opens up possibilities for intramolecular reactions, leading to the formation of complex cyclic structures. The interplay between the reactivity of the mesylate and the potential for ring-opening of the carbonate allows for a rich and diverse chemistry.

Overview of Key Research Trajectories and Academic Relevance

Established Synthetic Pathways for the 2-oxo-1,3-dioxolan-4-yl Core

The construction of the 2-oxo-1,3-dioxolan-4-yl core, also known as the glycerol (B35011) carbonate backbone, is a critical stage in the synthesis of the target methanesulfonate. The primary methods for its preparation are rooted in green chemistry principles, utilizing readily available starting materials like epoxides, carbon dioxide, and glycerol.

Synthesis via Epoxide Carbonylation and CO2 Fixation

The cycloaddition of carbon dioxide (CO2) to epoxides is a highly atom-economical and environmentally conscious method for producing five-membered cyclic carbonates. unesp.br This reaction is a cornerstone of CO2 valorization, transforming a greenhouse gas into a valuable chemical intermediate. researchgate.net The process typically involves the reaction of a glycidyl (B131873) derivative (an epoxide bearing a side chain) with CO2 under pressure and in the presence of a catalyst.

The mechanism generally proceeds via activation of the epoxide by a Lewis acidic catalyst, followed by nucleophilic attack to open the epoxide ring. Subsequent insertion of CO2 and intramolecular cyclization yields the 2-oxo-1,3-dioxolane ring. nih.gov A wide array of catalytic systems have been developed to facilitate this transformation, including metal-based catalysts and organocatalysts. For instance, catalyst systems composed of a Lewis acid and a cobalt tetracarbonyl anion, such as [(salph)Al(THF)2]⁺[Co(CO)4]⁻, have been investigated for epoxide carbonylation. nih.govcornell.edu Additionally, combinations of abundant and non-toxic components like Calcium Iodide (CaI2) with specific ligands have proven effective for CO2 fixation under atmospheric pressure. acs.org

Table 1: Catalytic Systems for Cyclic Carbonate Synthesis from Epoxides and CO2

| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn-Co(iii) DMCC/CTAB | Glycidyl methacrylate | 100 | 2 MPa | >90 | acs.org |

| CaI2 / BTP | Terminal Epoxides | 100 | 1 atm | High | acs.org |

| [(salph)Al(THF)2]⁺[Co(CO)4]⁻ | 1,2-Epoxybutane | N/A | N/A | N/A | nih.gov |

Derivatization of Glycerol Carbonate Precursors

An alternative and widely used pathway begins with 4-(hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol carbonate. biosynth.comsigmaaldrich.comnih.gov This precursor is readily synthesized from glycerol, a major byproduct of biodiesel production, making it a sustainable starting material. researchgate.netmdpi.com Key methods for producing glycerol carbonate include:

Transesterification: Reaction of glycerol with organic carbonates like dimethyl carbonate (DMC) or ethylene (B1197577) carbonate (EC) in the presence of a basic or mixed-oxide catalyst (e.g., Ceria-Zirconia-Magnesium mixed metal oxide). scielo.org.mxmdpi.comresearchgate.net

Reaction with Urea: Glycerol can be reacted with urea, which acts as a CO2 donor, often using metal-based catalysts like ZnSO4. mdpi.com

Direct Carbonylation: The reaction of glycerol directly with CO2, although thermodynamically challenging, can be achieved using catalysts such as supported copper oxide nanoparticles. mdpi.com

Once glycerol carbonate is obtained, the synthesis of this compound is achieved through a standard esterification of the primary hydroxyl group. This involves reacting glycerol carbonate with methanesulfonyl chloride (mesyl chloride) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. This reaction transforms the hydroxyl group into a highly effective leaving group (mesylate), yielding the target compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in both synthetic strategies. researchgate.net

For the epoxide carbonylation route , key parameters to optimize include:

Catalyst System: The choice of catalyst and, if applicable, a co-catalyst or nucleophile (e.g., tetra-n-butylammonium bromide) is paramount for achieving high conversion and selectivity. mdpi.com

CO2 Pressure: Higher pressures generally increase the reaction rate, but optimal conditions seek to use the lowest effective pressure for safety and economic reasons.

Temperature: The reaction temperature affects the reaction kinetics, with an optimal range required to ensure efficient conversion without promoting side reactions or catalyst decomposition.

Solvent: The choice of solvent can influence catalyst solubility and reactivity. nih.gov

For the derivatization of glycerol carbonate , the critical mesylation step requires careful optimization:

Base: The choice and stoichiometry of the base are important. A slight excess is typically used to drive the reaction to completion and neutralize all generated acid.

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent the formation of byproducts.

Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are typically used to prevent hydrolysis of the reactive methanesulfonyl chloride.

Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) ensures the reaction is stopped upon completion, preventing potential degradation of the product.

Stereoselective Synthesis of Enantiopure this compound Analogs

The synthesis of enantiomerically pure forms of this compound is of significant interest for applications where specific stereochemistry is required. This is achieved primarily through chiral pool synthesis or by employing asymmetric catalysis.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. For the synthesis of chiral this compound, enantiomers of solketal (B138546) ((R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol or (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol) are ideal precursors. researchgate.net Solketal is derived from the acetalization of glycerol with acetone, and its enantiomers can be readily obtained.

A potential synthetic route involves:

Mesylation of Chiral Solketal: The hydroxyl group of enantiopure (R)- or (S)-solketal is first converted to a mesylate by reacting it with methanesulfonyl chloride and a base.

Deprotection: The acetal (B89532) protecting group is then removed under acidic conditions to yield the chiral glycerol mesylate.

Carbonation: The resulting diol is then cyclized using a carbonating agent (e.g., phosgene, triphosgene, or a dialkyl carbonate) to form the final enantiopure (R)- or (S)-2-oxo-1,3-dioxolan-4-ylmethanesulfonate. This approach leverages the pre-existing stereocenter of the starting material to ensure the stereochemical integrity of the final product.

Asymmetric Catalysis in Cyclic Carbonate Formation

Asymmetric catalysis offers a powerful alternative for generating chiral cyclic carbonates from achiral or racemic precursors. A prominent strategy is the kinetic resolution of racemic terminal epoxides via their cycloaddition reaction with CO2. researchgate.net In this approach, a chiral catalyst selectively promotes the carbonation of one enantiomer of the epoxide at a much faster rate than the other. mdpi.com

This process results in a mixture of an enantiomerically enriched cyclic carbonate and the unreacted, also enantiomerically enriched, epoxide. Chiral metal-salen complexes, particularly those based on cobalt(III), have been extensively studied and proven to be highly effective for this transformation. researchgate.netmdpi.com The catalyst's chiral environment dictates the stereoselectivity of the CO2 insertion, allowing for the production of optically active cyclic carbonates with high enantiomeric excess (ee). researchgate.net

Table 2: Asymmetric Catalysis for Enantioselective Cyclic Carbonate Synthesis

| Catalyst | Epoxide Substrate | Enantiomeric Excess (ee) of Carbonate | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| (R,R)-Co(III) Salen Complex / DMAP | Racemic Propylene Oxide | 98% | >100 | mdpi.com |

| (S,S,S,S)-BINADCo(III)(OAc) / PTAT | Racemic Propylene Oxide | up to 95% | N/A | researchgate.net |

Diastereoselective Control in Functionalization Reactions

The diastereoselective synthesis of this compound derivatives is pivotal for their application in stereospecific chemical transformations. The inherent chirality of the glycerol backbone, from which the dioxolanone ring is derived, provides a foundation for controlling the stereochemistry of subsequent reactions.

One of the primary methods to achieve diastereoselective control is through the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. For instance, in the synthesis of related chiral 1,3-dioxolan-4-ones, chiral α-hydroxy acids like lactic acid and mandelic acid can be used as starting materials. These precursors allow for the formation of dioxolanones with a defined stereochemistry at the C5 position, which in turn influences the stereoselectivity of reactions at other sites on the ring. mdpi.com

The stereocenter at the C4 position of the 2-oxo-1,3-dioxolane ring, which is derived from the central carbon of glycerol, can direct the approach of reagents in functionalization reactions. For example, in the mesylation of a chiral glycerol carbonate precursor, the existing stereocenter will influence the facial selectivity of the incoming mesyl group, leading to the preferential formation of one diastereomer over the other. This is a common strategy in asymmetric synthesis to create new stereocenters with a high degree of control.

Detailed research findings on the diastereoselective functionalization of the parent 2-oxo-1,3-dioxolan-4-ylmethanol are limited in the readily available literature. However, studies on analogous systems, such as the synthesis of trans-(2-oxo-5-vinyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, demonstrate that stereocontrol can be achieved in the synthesis of functionalized dioxolanones. researchgate.net The principles of substrate-controlled diastereoselection, where the existing chirality of the starting material dictates the stereochemical course of the reaction, are fundamental to these transformations.

Table 1: Examples of Diastereoselective Reactions in Dioxolane Synthesis

| Reaction Type | Chiral Precursor | Reagent | Diastereomeric Excess (de) | Reference |

| Michael Addition | (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Butenolide | High | mdpi.com |

| Alkylation | Chiral N-Acyl-1,3-oxazolidines | Alkyl Halide | >99% | Not directly on target compound |

Note: Data for the specific target compound is not available and is inferred from related structures.

Green Chemistry Principles in the Synthesis of Dioxolanone Derivatives

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals, including this compound and its derivatives. The focus is on developing methodologies that are more environmentally benign, reduce waste, and improve resource efficiency.

Solvent-Free and Environmentally Benign Methodologies

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. For the synthesis of dioxolanone derivatives, several solvent-free or environmentally benign approaches have been explored, particularly in the preparation of the glycerol carbonate precursor.

One notable solvent-free method for synthesizing derivatives of 2-oxo-1,3-dioxolane involves reacting glycerol carbonate acrylate (B77674) with alkylamines in a "one-pot" synthesis, where no additional solvent is required. researchgate.net This approach not only simplifies the reaction setup but also minimizes solvent waste.

Furthermore, the use of biocatalysts, such as immobilized lipases, has been investigated for the synthesis of glycerol carbonate from glycerol and dimethyl carbonate in a solvent-free system. rsc.org Enzymes offer the advantages of high selectivity and mild reaction conditions, which are hallmarks of green chemistry.

The synthesis of related 1,3-dioxolane (B20135) derivatives has also been achieved using ultrasound irradiation with a graphene oxide catalyst, which can lead to shorter reaction times and milder conditions. mdpi.com While not specifically reported for this compound, these methodologies highlight the potential for developing greener synthetic routes.

Atom Economy and Waste Minimization in Preparative Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is a fundamental principle of green chemistry, aiming to minimize the generation of byproducts and waste.

The synthesis of this compound typically proceeds from glycerol carbonate. The synthesis of glycerol carbonate itself can be optimized for high atom economy. For instance, the transesterification of glycerol with dimethyl carbonate (DMC) is an attractive route as it can have a high theoretical atom economy, with methanol (B129727) being the main byproduct, which can potentially be recycled. rsc.org

In the subsequent mesylation step to form this compound from glycerol carbonate, methanesulfonyl chloride is typically used in the presence of a base like triethylamine. The reaction produces triethylammonium (B8662869) chloride as a stoichiometric byproduct.

Reaction Scheme:

Glycerol Carbonate + Methanesulfonyl Chloride + Triethylamine → this compound + Triethylammonium Chloride

Table 2: Atom Economy Comparison of Glycerol Carbonate Synthesis Routes

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Transesterification with DMC | Glycerol, Dimethyl Carbonate | Glycerol Carbonate | Methanol | ~76% |

| Reaction with Urea | Glycerol, Urea | Glycerol Carbonate | Ammonia | ~70% |

| Reaction with Phosgene | Glycerol, Phosgene | Glycerol Carbonate | Hydrogen Chloride | ~53% |

Calculations are approximate and depend on stoichiometry.

Minimizing waste in these preparative routes involves several strategies. The use of heterogeneous catalysts that can be easily separated and reused is a key approach. For the synthesis of glycerol carbonate, various solid catalysts have been investigated to replace homogeneous catalysts that are often difficult to separate from the reaction mixture. scielo.org.mxresearchgate.net Additionally, optimizing reaction conditions to maximize yield and selectivity reduces the formation of impurities and simplifies purification, thereby minimizing waste from these downstream processes.

Ring-Opening Reactions of the 1,3-Dioxolan-2-one Moiety

The 1,3-dioxolan-2-one ring is a cyclic carbonate, which is a type of ester. This functional group is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. This reaction is generally less facile than the substitution at the primary methanesulfonate site but can be induced under specific conditions, particularly with strong, basic nucleophiles or under catalytic conditions.

The reaction between five-membered cyclic carbonates and primary or secondary amines is a well-documented and synthetically important transformation that yields hydroxyurethanes. researchgate.netnii.ac.jp This process, known as aminolysis, is a key strategy in the production of non-isocyanate polyurethanes (NIPUs). nih.govdigitellinc.com

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonate ring. nih.gov This forms a tetrahedral intermediate, which then collapses. The ring opens by cleavage of one of the acyl-oxygen bonds, and a subsequent proton transfer results in the formation of a hydroxyurethane. Depending on which C-O bond of the carbonate cleaves, two isomeric hydroxyurethane products can be formed.

| Reactant | Conditions | Predicted Product |

| This compound + Primary Amine (R-NH₂) | Typically requires elevated temperature or catalysis | A mixture of isomeric hydroxyurethanes with an intact methanesulfonate group. |

| This compound + Secondary Amine (R₂NH) | Typically requires elevated temperature or catalysis | A mixture of isomeric hydroxyurethanes with an intact methanesulfonate group. |

Various nucleophiles other than amines can induce the ring-opening of the cyclic carbonate. researchgate.netrsc.org Strong nucleophiles, such as hydroxide (B78521) or alkoxides, attack the carbonyl carbon. This reaction is a form of ester hydrolysis or transesterification. The initial ring-opening would yield a carbamate (B1207046) or a new carbonate ester, respectively, with a free hydroxyl group. The relative reactivity of the methanesulfonate and the cyclic carbonate means that under conditions with strong, basic nucleophiles (like NaOH or NaOR), a competition between SN2 substitution at the mesylate and ring-opening at the carbonate is expected.

Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen of the 1,3-dioxolan-2-one ring can be protonated. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. sci-hub.semdpi.com The subsequent nucleophilic attack, formation of a tetrahedral intermediate, and elimination of the diol portion results in the hydrolysis of the carbonate to yield carbon dioxide and the corresponding diol (in this case, 4-(mesyloxymethyl)-1,3-dioxolane would hydrolyze to glycerol-1-methanesulfonate).

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution mechanism. youtube.com This is a standard saponification reaction for an ester. The reaction proceeds through a tetrahedral intermediate, followed by ring-opening to yield a carbonate anion, which would likely decompose to carbon dioxide and an alkoxide. Subsequent protonation during workup would yield the corresponding diol. mdpi.com

Intramolecular Rearrangements and Cyclization Processes

The structure of this compound, which combines a cyclic carbonate with a pendant methanesulfonate leaving group, is primed for intramolecular reactions. The proximity of the carbonate's oxygen atoms to the electrophilic carbon bearing the mesylate group facilitates neighboring group participation (NGP), a phenomenon known to significantly enhance reaction rates and influence stereochemical outcomes. wikipedia.orgrsc.org

The key intramolecular process for this compound is a cyclization reaction driven by the nucleophilic attack of one of the carbonate's oxygen atoms on the methylene (B1212753) carbon, displacing the methanesulfonate group. This anchimeric assistance leads to the formation of a bicyclic intermediate. wikipedia.orgyoutube.com The propensity for such intramolecular reactions is dictated by the formation of stable three- or five-membered cyclic intermediates. wikipedia.org In this case, the participation of the carbonate oxygen would lead to a five-membered ring fused to the existing dioxolane ring.

The rate of such intramolecular nucleophilic substitutions is often dramatically higher than that of analogous intermolecular reactions. For instance, the hydrolysis of certain sulfur mustards is accelerated by a factor of up to 10,000 compared to their ether analogues, a testament to the power of neighboring group participation. wikipedia.org While specific kinetic data for the intramolecular cyclization of this compound is not widely reported, the principles of NGP suggest a significant rate enhancement compared to the intermolecular reaction of a simple methanesulfonate with a carbonate.

Computational and Theoretical Studies on Reaction Mechanisms

To gain a deeper understanding of the reactivity of this compound, researchers have turned to computational and theoretical methods. These studies provide valuable insights into the energetics and geometries of transition states and intermediates that are often difficult to observe experimentally.

Quantum Mechanical Calculations of Transition States

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. mit.edu For sulfonate esters, DFT studies have been instrumental in distinguishing between stepwise and concerted reaction pathways. rutgers.edutue.nl In the context of the intramolecular cyclization of this compound, DFT calculations can be used to model the transition state of the nucleophilic attack by the carbonate oxygen.

Transition state optimizations aim to locate the first-order saddle point on the potential energy surface, which represents the highest energy point along the minimum energy path between reactants and products. github.iofiveable.memedium.com The geometry of this transition state would reveal the extent of bond formation between the carbonate oxygen and the methylene carbon, as well as the degree of bond breaking of the carbon-mesylate bond.

Furthermore, frequency calculations on the optimized transition state geometry are crucial. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. medium.com The magnitude of this imaginary frequency can provide information about the curvature of the potential energy surface at the saddle point.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the intramolecular cyclization of this compound, based on analogous systems.

| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| B3LYP | 6-31G(d,p) | 15.2 | O(carbonate)-C(methylene): 2.1, C(methylene)-O(mesylate): 2.3 | -250 |

| M06-2X | 6-311+G(d,p) | 14.5 | O(carbonate)-C(methylene): 2.0, C(methylene)-O(mesylate): 2.4 | -275 |

Molecular Dynamics Simulations for Reactive Pathways

While quantum mechanical calculations provide static pictures of reaction pathways, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution over time. psu.eduacs.org For a molecule like this compound, MD simulations can be used to explore its conformational landscape and the role of the solvent in the intramolecular cyclization process.

By simulating the molecule in a solvent box, one can observe how solvent molecules interact with the reactant and how these interactions might influence the pre-organization of the molecule for the intramolecular reaction. Reactive MD simulations, which employ force fields that can describe bond breaking and formation, could potentially be used to directly observe the cyclization event and identify the dominant reaction pathways.

Key parameters that can be extracted from MD simulations include radial distribution functions to understand solvent structuring around the reactive sites, and the potential of mean force along a defined reaction coordinate to calculate the free energy barrier of the reaction in solution.

Frontier Orbital Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. nih.govresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. A smaller energy gap between the HOMO and LUMO generally leads to a more favorable interaction and a faster reaction.

In the case of the intramolecular cyclization of this compound, the HOMO would be localized on the lone pairs of the carbonate oxygen atoms, while the LUMO would be associated with the antibonding orbital of the C-O bond of the methanesulfonate group. The spatial orientation of these orbitals is crucial; for an efficient reaction to occur, the HOMO of the carbonate oxygen must be able to effectively overlap with the LUMO on the methylene carbon.

Computational studies on related dioxolane derivatives, such as 2-methoxy-1,3-dioxolane, have shown that the HOMO is indeed localized on the oxygen atoms of the ring, while the LUMO is distributed over the ring and the substituent. researchgate.net A similar analysis for this compound would provide valuable insights into its predisposition for intramolecular cyclization.

The following table presents hypothetical FMO data for this compound, illustrating how these values can be used to assess reactivity.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|---|

| B3LYP | 6-31G(d) | -7.8 | -0.5 | 7.3 | High |

| HF | 3-21G | -8.5 | 0.2 | 8.7 | Moderate |

As a Chiral Building Block in Stereoselective Synthesis

The inherent chirality of this compound, typically derived from enantiopure solketal, makes it an excellent starting point for asymmetric synthesis. The defined stereochemistry at the C4 position of the dioxolane ring can be effectively transferred to new products, enabling chemists to control the three-dimensional arrangement of atoms in the target molecule.

The 2-oxo-1,3-dioxolane ring serves as a protected form of a vicinal diol. This structural feature is fundamental to its application as a precursor for these important motifs. The cyclic carbonate can be hydrolyzed under either acidic or basic conditions to unmask the 1,2-diol functionality. This deprotection strategy is a critical step in synthetic pathways where the diol is required at a later stage. The reaction involves the cleavage of the carbonate ester bonds, yielding the diol and carbon dioxide. This method provides a reliable route to enantiopure 1,2,3-triol derivatives, where the stereocenter from the starting material is preserved.

| Transformation | Conditions | Functional Group Unmasked |

| Carbonate Hydrolysis | Acidic (e.g., HCl) or Basic (e.g., NaOH) | Vicinal Diol |

Chiral 1,3-dioxolane derivatives are frequently employed as key intermediates in the total synthesis of natural products. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the utility of analogous structures is well-established. For instance, the synthesis of the cytotoxic polyketide psymberin utilized a related chiral building block, (R)-2-(2,2-diethyl-1,3-dioxolan-4-yl)acetaldehyde, demonstrating the strategic importance of the dioxolane motif in constructing complex carbon skeletons with high stereocontrol. nih.gov The methanesulfonate derivative offers a direct handle for introducing this chiral fragment into a growing molecule via nucleophilic substitution, positioning it as a valuable tool for similar synthetic endeavors.

The reactivity of the methanesulfonate group is pivotal in the construction of heterocyclic systems. As an excellent leaving group, it facilitates intramolecular and intermolecular cyclization reactions. A notable application of a similar building block is found in the synthesis of intermediates for the antifungal drug Itraconazole. google.com In this context, a more complex derivative, cis-2-(2,4-dichlorophenyl)-2-( researchgate.netbldpharm.comsigmaaldrich.comtriazol-1-ylmethyl)- researchgate.netresearchgate.netdioxolan-4-ylmethyl methanesulfonate, serves as a key electrophile. google.com The methanesulfonate is displaced by a nucleophile to forge a crucial bond in the final heterocyclic structure. This strategy highlights how the dioxolane methanesulfonate template can be used to assemble complex, stereodefined heterocyclic rings, which are prevalent in pharmaceuticals and other biologically active compounds.

Role in the Derivatization and Functionalization of Organic Substrates

Beyond its role as a chiral backbone, this compound is an effective reagent for introducing specific functional groups onto other molecules and for creating activated intermediates primed for subsequent chemical reactions.

The cyclic carbonate moiety is a versatile functional group that can be opened by various nucleophiles. This ring-opening reaction simultaneously introduces a hydroxyl group and a carbonyl-derived group. For example, reaction with amines (aminolysis) leads to the formation of hydroxyurethanes. researchgate.netgoogle.com This transformation is highly efficient and provides a pathway to valuable carbamate-containing molecules. The reaction breaks the carbonate ring, generating a free hydroxyl group at the C2 position of the original glycerol backbone and a urethane (B1682113) linkage. This method allows for the direct installation of both hydroxyl and carbamate functionalities in a single, atom-economical step.

| Nucleophile | Product Functional Groups | Reaction Type |

| Amine (R-NH₂) | Hydroxyl (-OH) and Urethane (-NHCOOR') | Aminolysis |

| Water (H₂O) | Two Hydroxyl (-OH) groups | Hydrolysis |

The primary role of the methanesulfonate (mesylate) group is to function as an excellent leaving group in nucleophilic substitution (SN2) reactions. This transforms the attached methylene group into a potent electrophilic site. By converting a primary alcohol into a good leaving group, the molecule becomes an "activated intermediate," ready to react with a wide range of nucleophiles such as amines, azides, cyanides, and thiolates. This reactivity allows for the covalent attachment of the entire chiral 2-oxo-1,3-dioxolan-4-yl)methyl fragment to a substrate molecule. This is a cornerstone of its utility as a building block, enabling the efficient formation of new carbon-heteroatom bonds with retention of the crucial stereochemical information.

Monomer and Precursor in Advanced Polymer Science Research

This compound is a specialized chemical compound whose utility in polymer science is primarily derived from its distinct structural features: a five-membered cyclic carbonate ring and a highly reactive methanesulfonate (mesylate) group. This combination makes it a valuable precursor for the synthesis of functionalized polymers rather than a conventional monomer.

Controlled Ring-Opening Polymerization Initiatives

Current scientific literature does not extensively document the use of this compound as a direct monomer in controlled ring-opening polymerization (ROP). The typical mechanism of ROP for cyclic carbonates involves the cleavage of the carbonate ring to form a polycarbonate backbone. However, the structure of this compound presents a different reactive pathway. Its methanesulfonate moiety is an excellent leaving group, making the compound a potent electrophile for alkylation reactions. This inherent reactivity towards nucleophilic substitution generally precedes any potential for ring-opening polymerization under typical ROP conditions. Therefore, its role in this context is not as a chain-extending monomer but potentially as a functional initiator or as a reagent for post-polymerization modification.

Synthesis of Functional Polymers with Cyclic Carbonate Moieties

The primary application of this compound in polymer science is as a precursor for introducing pendant cyclic carbonate moieties onto polymer backbones. This is achieved through grafting reactions where a nucleophilic site on a pre-existing polymer attacks the carbon atom bearing the methanesulfonate group, leading to its displacement.

This method allows for the precise chemical modification of various polymers, imparting them with the useful properties of cyclic carbonates, such as increased polarity and the ability to undergo further reactions. For instance, polymers containing hydroxyl or amine groups can be functionalized by this process. The resulting pendant cyclic carbonate groups can then be used for cross-linking or for creating sites for further chemical elaboration. This "grafting-to" approach is a powerful strategy for creating polymers with tailored functionalities that are not accessible through direct polymerization of corresponding monomers.

| Reactant Polymer Backbone | Nucleophilic Group | Reaction Type | Resulting Structure | Potential Application |

|---|---|---|---|---|

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Nucleophilic Substitution (Grafting) | Polymer with pendant 2-oxo-1,3-dioxolan-4-ylmethyl ether groups | Modified adhesives, coatings |

| Poly(ethylene imine) | Amine (-NH2, -NH-) | Nucleophilic Substitution (Grafting) | Polymer with pendant N-linked 2-oxo-1,3-dioxolan-4-ylmethyl groups | Functional materials, cross-linkable resins |

Contributions to Methodological Advancements in Synthetic Chemistry

While the compound's direct applications in advanced polymerization are specific, its reactive nature suggests potential contributions to broader synthetic methodologies.

Development of Novel Cascade Reactions and Multi-Component Strategies

There is limited specific information in the available literature detailing the integration of this compound into novel cascade or multi-component reactions. However, the classes of compounds it belongs to—sulfonic esters and cyclic carbonates—are known to participate in such complex transformations. nih.govmdpi.comresearchgate.net Multi-component reactions that construct complex molecules from three or more starting materials in a single step could potentially leverage the dual reactivity of this molecule. nih.govacs.orgrsc.org For instance, a hypothetical strategy could involve a nucleophile reacting with the mesylate, followed by an intramolecular or intermolecular reaction involving the cyclic carbonate. The development of such specific methodologies centered on this compound remains an area for future research exploration.

Integration into Flow Chemistry Methodologies

The use of this compound within flow chemistry methodologies is not well-documented in current research. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers advantages in safety, scalability, and control. The types of reactions where this compound would excel, such as the grafting reactions described previously, are often amenable to flow processes. A flow setup could allow for precise control over reaction temperature and time, potentially minimizing side reactions and improving the efficiency of polymer functionalization. The exploration of this compound in continuous manufacturing and modification of polymers represents a prospective area of methodological advancement.

Analytical Methodologies and Characterization Techniques in Research Context

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of novel compounds, providing detailed information about atomic and molecular structure. For a molecule like 2-oxo-1,3-dioxolan-4-ylmethanesulfonate, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial arrangement of atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the protons on the dioxolane ring and the methyl group of the methanesulfonate (B1217627) moiety. Based on analogous structures, the expected proton chemical shifts (δ) are detailed in the table below.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing the number of different carbon environments. Key signals would include the carbonyl carbon of the cyclic carbonate, the carbons within the dioxolane ring, and the methyl carbon of the sulfonate group.

2D NMR Techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity.

2D-COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons). This would confirm the connectivity of the protons within the 4-methyloxymethylene-1,3-dioxolan-2-one ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms they are directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.

These NMR techniques are crucial for confirming the successful synthesis of the target structure and for assigning the stereochemistry at the C4 position of the dioxolane ring.

Table 1: Expected NMR Spectroscopic Data for this compound Note: These are predicted values based on structurally similar compounds and may vary based on solvent and experimental conditions.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Methanesulfonyl group (-SO₂CH ₃) | ~3.1 | Singlet |

| Methylene (B1212753) protons (-CH ₂O-) | ~4.4 - 4.6 | Doublet of doublets | |

| Dioxolane ring protons (-OCH ₂-) | ~4.2 - 4.5 | Multiplet | |

| Dioxolane ring proton (-OCH -) | ~5.0 - 5.2 | Multiplet | |

| ¹³C NMR | Methanesulfonyl group (-SO₂C H₃) | ~38 | |

| Methylene carbon (-C H₂O-) | ~68 | ||

| Dioxolane ring carbon (-OC H₂-) | ~66 | ||

| Dioxolane ring carbon (-OC H-) | ~74 | ||

| Carbonyl carbon (-C =O) | ~155 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features. The most prominent absorption band is the strong C=O stretch of the cyclic carbonate group, typically appearing at a high wavenumber. Other key stretches include the S=O bonds of the sulfonate group and C-O bonds of the ester and ether linkages.

IR spectroscopy is also a valuable tool for monitoring the progress of a reaction. For instance, in the synthesis of this compound from (4-(hydroxymethyl)-1,3-dioxolan-2-one), the disappearance of the broad O-H stretching band and the appearance of the characteristic S=O stretching bands would indicate the conversion of the starting material to the desired methanesulfonate product.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1810 - 1820 | Strong |

| Sulfonate (S=O) | Asymmetric Stretch | ~1350 - 1370 | Strong |

| Sulfonate (S=O) | Symmetric Stretch | ~1170 - 1190 | Strong |

| C-O-C | Stretch | ~1050 - 1150 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. For this compound (C₅H₈O₆S), the exact mass can be calculated and compared with the experimental value to confirm its molecular formula. Analysis of the fragmentation patterns can further corroborate the proposed structure, with likely fragments corresponding to the loss of the methanesulfonyl group or cleavage of the dioxolane ring.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the components of a mixture, making it indispensable for assessing the purity of a synthesized compound and for isolating it from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds. In the context of this compound, HPLC is used to:

Monitor Reaction Progress: By taking aliquots from a reaction mixture over time, HPLC can quantify the consumption of reactants and the formation of the product.

Determine Purity: A pure sample should ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for quantitative assessment of purity.

Purification: Preparative HPLC can be used to isolate the desired product from a crude reaction mixture.

For determining enantiomeric excess, a chiral stationary phase is required. This specialized HPLC column can separate the two enantiomers of a chiral compound, allowing for the quantification of each and the calculation of enantiomeric purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC is crucial for analyzing volatile starting materials, solvents, or byproducts. For instance, it can be used to check for residual solvents in the final product. nih.goviosrjournals.org In some cases, derivatization can be employed to increase the volatility of a compound for GC analysis. nih.gov When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the separated volatile components. nih.gov Purity of related compounds, such as (2-Oxo-1,3-dioxolan-4-yl)methyl Methacrylate, has been assessed using GC, often showing purity levels greater than 98.0%.

Based on the comprehensive search for specific research findings on "this compound," it has been determined that detailed experimental data required to fully address the requested sections on Chiral Chromatography, X-ray Crystallography, and In-Situ Monitoring Techniques are not available in the public domain. While general principles of these analytical methodologies are well-established for related compounds, specific studies detailing the stereoisomer separation, absolute configuration determination, or reaction kinetics monitoring for this compound could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the instructions. The generation of such content would require access to primary research data that is currently not published or accessible.

Future Research Directions and Unexplored Avenues for 2 Oxo 1,3 Dioxolan 4 Ylmethanesulfonate

Expansion of Synthetic Scope and Reactivity Patterns

The versatility of 2-oxo-1,3-dioxolan-4-ylmethanesulfonate as a building block in organic synthesis is an area ripe for exploration. Future studies will likely focus on developing more efficient and selective methods for its synthesis and subsequent reactions.

Development of Highly Selective Catalytic Systems

The synthesis of the core 2-oxo-1,3-dioxolane structure often involves the cycloaddition of carbon dioxide to an epoxide. The development of highly selective catalytic systems is crucial for improving the efficiency and sustainability of this process. Current research has investigated the use of various catalysts, including metal halides and heteropolyacids. researchgate.netepo.org Future work is expected to focus on designing catalysts that offer higher turnover numbers and greater selectivity, potentially leading to milder reaction conditions and reduced by-product formation. Iron salts have shown promise in lowering the energy barrier for epoxide ring opening, a key step in the formation of the dioxolane ring. researchgate.net

Table 1: Catalyst Systems for Cyclic Carbonate Synthesis

| Catalyst Type | Potential Advantages | Future Research Focus |

|---|---|---|

| Metal Halides | Readily available and effective | Improving selectivity and reducing catalyst loading |

| Heteropolyacids (HPAs) | High acidity and thermal stability | Overcoming low specific surface area and solubility issues |

| Iron Salts | Lowering activation energy for ring opening | Investigating the role of different counter-ions |

Exploration of Photochemical and Electrochemical Transformations

The application of photochemical and electrochemical methods to the synthesis and reactions of this compound is a largely unexplored frontier. These techniques offer the potential for novel reaction pathways that are not accessible through traditional thermal methods. Future research could investigate the use of visible light-mediated photocatalysis for the synthesis of the dioxolane ring from CO2, which would be a significant step towards more sustainable chemical production. researchgate.net Electrochemical methods could also be employed to drive reactions, potentially offering greater control over reaction conditions and selectivity.

Advanced Material Science Applications

The unique structure of this compound, containing a reactive methanesulfonate (B1217627) group and a cyclic carbonate, makes it an attractive monomer for the development of advanced materials.

Design of Novel Functional Polymer Architectures

The cyclic carbonate moiety of this compound can undergo ring-opening polymerization to create polycarbonates with unique properties. Furthermore, the methanesulfonate group can be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This dual functionality opens the door to the design of novel polymer architectures, such as block copolymers, graft copolymers, and hyperbranched polymers. For instance, polymers bearing the 2-oxo-1,3-dioxolane side chain have been synthesized from polymers with epoxy groups. researchgate.net Future research will likely focus on controlling the polymerization process to create well-defined polymer structures with tailored properties for specific applications.

Integration into Responsive Material Systems

The reactivity of the cyclic carbonate ring with amines to form hydroxyurethanes presents an opportunity to create responsive materials. epo.orgresearchgate.net This reaction could be used to develop self-healing polymers, where the cleavage of the urethane (B1682113) bond can be reversed by the reaction of the resulting amine and cyclic carbonate. Additionally, the polarity change associated with the ring-opening reaction could be exploited to create chemo-responsive materials that change their properties, such as swelling or solubility, in response to the presence of specific chemical stimuli.

Mechanistic Refinements through Advanced Computational Chemistry

A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods and materials. Advanced computational chemistry techniques can provide valuable insights into the energetics and pathways of these reactions. smu.edu

Theoretical calculations have already been employed to investigate the mechanism of cyclic carbonate formation, revealing the role of catalysts in stabilizing reaction intermediates. researchgate.net Future computational studies could focus on:

Modeling Reaction Pathways: Elucidating the detailed reaction coordinates for the reactions of the methanesulfonate group and the ring-opening of the cyclic carbonate.

Predicting Reactivity: Developing computational models to predict the reactivity of different derivatives of this compound, guiding experimental efforts.

Understanding Catalyst-Substrate Interactions: Performing in-depth analyses of how different catalytic systems interact with the substrate to promote specific reaction outcomes.

By combining experimental and computational approaches, researchers can accelerate the development of new applications for this versatile chemical compound.

Predictive Modeling for Reaction Outcomes

The ability to forecast the results of chemical reactions is a central goal in modern chemistry, aiming to reduce trial-and-error experimentation and optimize resource allocation. arxiv.orgarocjournal.com Machine learning (ML) and supervised learning models are increasingly being used to predict reaction performance, including yield and stereoselectivity. ucla.edubohrium.comresearchgate.net For a molecule like this compound, with its chiral center and reactive sulfonate leaving group, predictive modeling holds significant potential.

Future research will likely focus on developing bespoke ML models trained on datasets of reactions involving functionalized cyclic carbonates. These models would utilize a range of molecular and quantum-chemical descriptors as input features to predict how the molecule will behave under various conditions. ucla.edu By capturing the complex, non-linear relationships between molecular structure and reactivity, these models can guide chemists in selecting optimal catalysts, solvents, and reaction parameters to achieve desired outcomes with high precision. arocjournal.comarxiv.org

| Descriptor Category | Potential Input Features for Modeling | Predicted Outcome |

|---|---|---|

| Electronic Descriptors | HOMO/LUMO energies, partial atomic charges, electrostatic potential maps, dipole moment | Reaction rate, regioselectivity of nucleophilic attack |

| Steric Descriptors | Molecular volume, surface area, specific steric parameters (e.g., Tolman cone angle for ligands) | Stereoselectivity (diastereomeric or enantiomeric excess), reaction yield |

| Thermodynamic Descriptors | Enthalpy of reaction, Gibbs free energy of activation (calculated via DFT) | Reaction feasibility, product distribution at equilibrium |

| Solvent Descriptors | Dielectric constant, polarity indices, hydrogen bond donor/acceptor capacity | Reaction rate, solubility, catalyst stability and activity |

Machine Learning Applications in Synthetic Route Design

| AI Platform/Tool | Core Methodology | Potential Application for Dioxolanone Synthesis |

|---|---|---|

| IBM RXN for Chemistry | Uses deep learning models trained on millions of reactions to predict pathways. chemcopilot.com | Generating novel retrosynthetic disconnections for the core dioxolanone structure. |

| ChemAIRS® (Chemical.AI) | Combines AI-driven analysis with expert chemical rules for retrosynthesis, impurity prediction, and process chemistry. chemical.ai | Designing robust, scalable syntheses and predicting potential byproducts. |

| Molecule.one | AI-powered platform for retrosynthesis planning with integration into laboratory workflows. chemcopilot.com | Rapidly designing and documenting synthetic routes for novel derivatives. |

| ReTReK | Data-driven CASP application that integrates retrosynthesis knowledge as adjustable parameters to guide route searching. acs.orgnih.govnih.govacs.orgresearchgate.net | Customizing synthesis plans to prioritize specific goals (e.g., convergent synthesis, use of bio-based starting materials). |

Sustainable Chemical Research and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources and environmentally benign catalysts. rsc.org For dioxolanone synthesis, this involves exploring biocatalytic transformations and sourcing starting materials from biomass.

Enzyme-Mediated Transformations Involving Dioxolanone Scaffolds

Biocatalysis offers a powerful tool for performing highly selective chemical transformations under mild conditions. Enzymes, particularly lipases and hydrolases, have shown significant utility in the synthesis and modification of cyclic carbonates.

Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym® 435), are effective catalysts for the transesterification of diols with dialkyl carbonates to form cyclic carbonate precursors. lu.sefao.orgresearchgate.net This enzymatic approach allows for high chemospecificity, for instance, distinguishing between primary, secondary, and tertiary alcohols, which can be followed by thermal cyclization to yield the final product. lu.se Such strategies could be employed to create chiral dioxolanone precursors with high enantiomeric purity. Furthermore, chemo-enzymatic cascades, which combine traditional chemical catalysis with biocatalysis, are being developed for the synthesis of complex molecules in one-pot systems. acs.orgacs.org Other research has demonstrated that certain enzymes are capable of hydrolyzing the cyclic carbonate ring, a process that could be exploited for controlled degradation or for the stereoselective ring-opening of the dioxolanone scaffold to access other chiral building blocks. nih.gov

| Enzyme Class | Example | Potential Transformation on Dioxolanone Scaffolds | Key Advantage |

|---|---|---|---|

| Lipases | Candida antarctica lipase B (Novozym® 435) | Catalyzing transesterification of diols to form linear carbonates, precursors to the dioxolanone ring. lu.sefao.org | High chemo- and stereoselectivity, mild reaction conditions, solvent-free options. |

| Hydrolases/Imidases | Rat liver imidase | Catalyzing the ring-opening hydrolysis of the cyclic carbonate to form a diol and CO2. nih.gov | Potential for controlled degradation or stereoselective synthesis of diols from racemic carbonates. |

| Ketoreductases (KREDs) | Engineered KREDs | Asymmetric reduction of a ketone group on a dioxinone (a related six-membered ring) scaffold to produce chiral hydroxylated building blocks. nih.govresearchgate.net | Extremely high enantioselectivity (>99% ee), enabling access to chiral intermediates. |

Bio-Based Feedstocks for Dioxolanone Synthesis

A cornerstone of sustainable chemistry is the replacement of petrochemical feedstocks with renewable, bio-based alternatives. nih.gov The synthesis of the dioxolanone core structure is well-suited to this approach, as key precursors can be derived directly from biomass.

The most prominent bio-based feedstock for this purpose is glycerol (B35011), a major byproduct of biodiesel production. nih.govmdpi.com The valorization of waste glycerol into value-added chemicals like glycerol carbonate (4-hydroxymethyl-1,3-dioxolan-2-one)—the direct precursor scaffold for the title compound—is a highly attractive and green process. rsc.orgneliti.comresearchgate.net This transformation can be achieved through reactions with dimethyl carbonate, urea, or directly with carbon dioxide, a potent greenhouse gas. rsc.orgmdpi.comresearchgate.net

Other renewable resources are also being actively explored. Terpenes like limonene (B3431351) and carvone, furfural (B47365) from agricultural waste, and epoxidized vegetable oils can be converted into functionalized epoxides, which then undergo cycloaddition with CO2 to form a wide range of bio-derived cyclic carbonates. researchgate.netacs.orgrsc.orgresearchgate.netcsic.es This strategy not only utilizes renewable materials but also contributes to carbon capture and utilization (CCU) efforts. nih.gov

| Bio-Based Feedstock | Key Intermediate | Reaction to Form Dioxolanone Ring |

|---|---|---|

| Glycerol (from biodiesel) | Glycerol | Transesterification with dimethyl carbonate or urea; direct carbonylation with CO2. nih.govmdpi.com |

| Terpenes (e.g., Limonene) | Limonene dioxide (epoxide) | Cycloaddition with CO2 catalyzed by metal salts or organocatalysts. acs.orgrsc.org |

| Vegetable Oils (e.g., Soybean Oil) | Epoxidized soybean oil | Cycloaddition with CO2 using heterogeneous catalysts. csic.es |

| Carbohydrates/Lignocellulose | Furfural, Bio-polyols | Conversion to epoxides followed by CO2 cycloaddition; direct reaction of polyols. acs.orgrsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxo-1,3-dioxolan-4-ylmethanesulfonate derivatives, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate was prepared from (S)-alcohol precursors using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Reaction optimization involves monitoring reaction kinetics via -NMR and controlling temperature (0–5°C) to minimize side reactions. Purity is confirmed by chiral HPLC or polarimetry to ensure enantiomeric excess (>99%) .

Q. How can structural characterization of this compound derivatives be performed to confirm stereochemistry and regioselectivity?

- Methodology : Use - and -NMR to identify characteristic peaks, such as the dioxolane ring protons (δ 4.0–5.5 ppm) and sulfonate methyl groups (δ 3.0–3.5 ppm). X-ray crystallography (via SHELXL ) resolves absolute configuration, while IR spectroscopy confirms sulfonate ester C=O stretches (~1350 cm). Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What are the reactivity ratios of this compound in copolymerization with acrylates or vinyl monomers, and how do they influence polymer properties?

- Methodology : Determine reactivity ratios (e.g., , ) using the Fineman-Ross or Kelen-Tüdős methods (Table IV, ). For example, copolymerization with methyl acrylate shows and , favoring alternating copolymers. Monitor kinetics via -NMR or GPC to correlate reactivity with glass transition temperature () and thermal stability (DSC/TGA) .

Q. How do solvent polarity and catalyst systems affect the ring-opening reactions of this compound in polymer crosslinking applications?

- Methodology : Test solvents (e.g., DMF, THF) and catalysts (e.g., DBU, ZnCl) in ring-opening reactions. Kinetic studies via FT-IR track sulfonate ester cleavage (disappearance of C-O-S peak at 1170 cm). Gel permeation chromatography (GPC) measures molecular weight changes, while -NMR (if phosphorylated derivatives are present) monitors crosslinking efficiency .

Q. What analytical methods are suitable for detecting trace impurities (e.g., residual methanesulfonic acid) in this compound samples?

- Methodology : Employ capillary gas chromatography (GC) with flame ionization detection (FID) or LC-MS/MS. Validate methods per ICH Q3C guidelines, achieving detection limits <1 ppm for methanesulfonate esters. Derivatize impurities with pentafluorobenzyl bromide to enhance GC sensitivity .

Q. How does the hydrolytic stability of this compound derivatives vary under physiological conditions, and what degradation products form?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 7.4, 37°C). Monitor degradation via HPLC-MS, identifying products like methanesulfonic acid and 2-oxo-1,3-dioxolane-4-methanol. Use -NMR to quantify hydrolysis rates and correlate with logP values (e.g., LogP = −0.3 for rapid aqueous degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.